molecular formula C9H12N4O3Zn B1678969 Polaprezinc CAS No. 107667-60-7

Polaprezinc

Cat. No. B1678969
M. Wt: 289.6 g/mol
InChI Key: IGXZLYMCFZHNKW-FJXQXJEOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polaprezinc is a chelated form of zinc and L-carnosine . It is a zinc-related medicine first approved in Japan and has been clinically used to treat gastric ulcers . It has been found to be effective in pressure ulcer treatment and against small intestine mucosal injury associated with long-term aspirin therapy .


Synthesis Analysis

The synthesis of polaprezinc can be decomposed into L-carnosine synthesis and L-carnosine-Zn salt complexation . b-Dihydro-1,3-thiazol-2,4-dione was synthesized from alanine and methyl o-ethyl xanthate, then acylated with L-histidine to obtain L-carnosine and finally complexed with zinc acetate to obtain polaprezinc .


Molecular Structure Analysis

Polaprezinc has a molecular formula of C9H12N4O3Zn . Its molecular weight is 289.61 .


Chemical Reactions Analysis

Polaprezinc exerts an anti-Helicobacter pylori effect, which is mainly attributed to Zn ions .


Physical And Chemical Properties Analysis

Polaprezinc is characterized as a white or yellowish white crystalline powder . It is insoluble in glacial acetic acid and almost insoluble in water, methanol, ethanol, and ether . It is soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solution . Its melting point is 260-270°C .

Scientific Research Applications

Radiation-Induced Apoptosis Prevention : Polaprezinc has demonstrated significant protective effects against ionizing radiation-induced apoptosis in rat jejunal crypt cells. The treatment with Polaprezinc resulted in a notable reduction in the number of apoptotic cells and active caspase-3 immunopositive cells. It also led to decreased expression of p53, p21(WAF1/CIP1), and Bax post-irradiation (Matsuu-Matsuyama et al., 2008).

Protection against Radiation Proctitis : In a rat model, Polaprezinc exhibited efficacy in mitigating acute radiation-induced rectal disorders. This treatment showed promising results in reducing mucosal damage, inflammation, and depth of inflammation in the rectum post-irradiation (Doi et al., 2011).

Cardiac Function Post-Myocardial Infarction :Polaprezinc has been associated with improved cardiac function post-myocardial infarction. It was found to elevate urine and blood zinc levels, reduce mean interleukin-6/maximal creatine phosphokinase levels, and enhance the ejection fraction in patients post-AMI, indicating its potential in providing anti-inflammatory effects and improving cardiac function (Yoshikawa et al., 2019).

Protective Effects in Hepatocytes :Polaprezinc has shown protective effects against acetaminophen-induced toxicity in mouse primary cultured hepatocytes. It was observed to induce Heat Shock Protein 70 expression and inhibit lipid peroxidation after acetaminophen treatment, thus protecting against toxicity (Nishida et al., 2009).

Oral Treatment of Pressure Ulcers :Polaprezinc, when orally administered, has demonstrated efficacy in the treatment of chronic pressure ulcers, indicating its potential role in wound healing and tissue repair. The treatment was associated with significant improvement in Pressure Ulcer Scale for Healing (PUSH) scores and increased serum zinc levels (Sakae & Yanagisawa, 2014).

Safety And Hazards

Polaprezinc is toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

3-aminopropanoyl-[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanide;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/p-1/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWBKUDRXMQSFD-FJXQXJEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)[N-]C(=O)CCN.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N4O3Zn-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048615
Record name Polaprezinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa.
Record name Polaprezinc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Polaprezinc

CAS RN

107667-60-7
Record name Polaprezinc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polaprezinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc, [β-alanyl-κN-L-histidinato(2-)-κN,κO]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polaprezinc
Reactant of Route 2
Polaprezinc
Reactant of Route 3
Polaprezinc
Reactant of Route 4
Polaprezinc
Reactant of Route 5
Polaprezinc
Reactant of Route 6
Polaprezinc

Citations

For This Compound
2,080
Citations
M Li, Z Sun, H Zhang, Z Liu - Experimental and …, 2021 - spandidos-publications.com
The present study described the chemical and biological properties of zinc complex of L‑carnosine (L‑CAZ; generic name, polaprezinc; chemical name, catena‑(S)‑[µ‑[N (α)‑(3‑…
Number of citations: 13 www.spandidos-publications.com
M Sakagami, M Ikeda, H Tomita, A Ikui, T Aiba… - Acta oto …, 2009 - Taylor & Francis
Conclusions. The effect of a zinc-containing compound, Polaprezinc, was shown to clinically improve the disease conditions of idiopathic taste disorders with no serious side effects in a …
Number of citations: 82 www.tandfonline.com
K Furihata, M Tsuchikawa, T Miwa, Y Naito, K Oba… - Nutrients, 2020 - mdpi.com
… In clinical practice, polaprezinc has been used as a zinc replacement therapy for zinc … of polaprezinc has not been established. To confirm the efficacy on zinc deficiency of polaprezinc …
Number of citations: 8 www.mdpi.com
T Watanabe, M Ishihara, K Matsuura… - … journal of cancer, 2010 - Wiley Online Library
… We investigated the effect of polaprezinc (zinc L‐carnosine), … Patients were randomly assigned to receive polaprezinc (n = … were all markedly lower in polaprezinc group than in control. …
Number of citations: 107 onlinelibrary.wiley.com
JK Ko, CC Leung - Journal of gastroenterology and hepatology, 2010 - Wiley Online Library
… effect of ginger extract and polaprezinc in a rat model of acetic acid-induced gastric ulcer. … Nevertheless, only polaprezinc could restore the mucosal glutathione level. Polaprezinc also …
Number of citations: 71 onlinelibrary.wiley.com
H Hamano, K Yoshinaga, R Eta, Y Emori… - Biofactors, 2006 - Wiley Online Library
… 45.0%, p < 0.05) and this reduction was reversed by polaprezinc at doses of 1, 3, and 10 mg/kg, … bud cells, while polaprezinc improves cell proliferation. In conclusion, polaprezinc had a …
Number of citations: 46 iubmb.onlinelibrary.wiley.com
K Sakae, T Agata, R Kamide… - Nutrition in Clinical …, 2013 - Wiley Online Library
Background: L‐carnosine (CAR) is an endogenous dipeptide. We aimed to determine the effects of CAR and its zinc complex polaprezinc (PLZ) on pressure ulcer healing in …
K Sakae, H Yanagisawa - Biological trace element research, 2014 - Springer
… of polaprezinc on pressure ulcer healing at 4-week follow-up. We aimed to further evaluate the efficacy and safety of polaprezinc … received 150 mg/day polaprezinc (containing 116 mg L-…
Number of citations: 34 link.springer.com
H Sugino, N Kumagai, S Watanabe… - Journal of …, 2008 - Wiley Online Library
… Therefore, we suspected that polaprezinc might improve NASH through the … of polaprezinc on the development of fibrosis in NASH. To assess the clinical application of polaprezinc, we …
Number of citations: 57 onlinelibrary.wiley.com
T Okamoto, S Hatakeyama, S Konishi… - Therapeutic …, 2020 - Wiley Online Library
The efficacy and safety of zinc acetate hydrate (ZAH) for zinc supplementation in patients on maintenance hemodialysis (MHD) remains unknown. In this prospective, single‐center, …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.